molecular formula C13H18O B171788 3,5-Diisopropylbenzaldehyde CAS No. 112538-48-4

3,5-Diisopropylbenzaldehyde

Cat. No.: B171788
CAS No.: 112538-48-4
M. Wt: 190.28 g/mol
InChI Key: FUMQVUTUFMMHIY-UHFFFAOYSA-N
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Description

3,5-Diisopropylbenzaldehyde is an aromatic aldehyde with the molecular formula C13H18O. It is characterized by the presence of two isopropyl groups attached to the benzene ring at the 3 and 5 positions, and an aldehyde group at the 1 position. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Diisopropylbenzaldehyde can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 1,3-diisopropylbenzene with formyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 3,5-diisopropylbenzyl alcohol. This process uses a palladium or platinum catalyst under high pressure and temperature to achieve the desired aldehyde product with high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form 3,5-diisopropylbenzoic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol, 3,5-diisopropylbenzyl alcohol, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for the introduction of various functional groups. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitric acid and sulfuric acid for nitration; bromine in acetic acid for bromination.

Major Products Formed:

    Oxidation: 3,5-Diisopropylbenzoic acid.

    Reduction: 3,5-Diisopropylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3,5-Diisopropylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes. It serves as a model substrate for investigating the mechanisms of aldehyde dehydrogenases.

    Medicine: Research into potential pharmaceutical applications includes exploring its derivatives for antimicrobial and anti-inflammatory properties.

    Industry: It is used in the manufacture of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 3,5-Diisopropylbenzaldehyde in chemical reactions involves the reactivity of the aldehyde group. The carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack. This property is exploited in various synthetic reactions, such as nucleophilic addition and condensation reactions. The isopropyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity in these reactions.

Comparison with Similar Compounds

    3,5-Dimethylbenzaldehyde: Similar structure but with methyl groups instead of isopropyl groups.

    3,5-Di-tert-butylbenzaldehyde: Contains tert-butyl groups, leading to different steric and electronic effects.

    4-Hydroxy-3,5-diisopropylbenzaldehyde: Has an additional hydroxyl group, affecting its reactivity and applications.

Uniqueness: 3,5-Diisopropylbenzaldehyde is unique due to the presence of isopropyl groups, which provide a balance of steric hindrance and electronic effects. This makes it a versatile intermediate in organic synthesis, allowing for selective reactions that might not be possible with other similar compounds.

Properties

IUPAC Name

3,5-di(propan-2-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-9(2)12-5-11(8-14)6-13(7-12)10(3)4/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUMQVUTUFMMHIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1)C=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90613264
Record name 3,5-Di(propan-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90613264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112538-48-4
Record name 3,5-Di(propan-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90613264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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